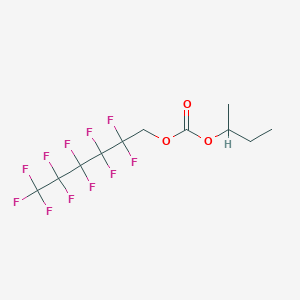

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyrimidine ring

准备方法

合成路线和反应条件: 4,6-二氯-5-氟-2-(4-(三氟甲基)苯基)嘧啶的合成通常涉及在受控条件下对适当的起始原料进行反应。一种常用的方法是使用4,6-二氯嘧啶作为起始原料,它会与氟和三氟甲基发生取代反应。反应条件通常包括使用诸如氯仿或甲醇等溶剂和催化剂来促进取代反应 .

工业生产方法: 该化合物的工业生产可能涉及使用类似反应条件的大规模合成,但为了提高产量和效率而进行了优化。使用连续流动反应器和先进的纯化技术可以增强生产过程。

化学反应分析

反应类型: 4,6-二氯-5-氟-2-(4-(三氟甲基)苯基)嘧啶会发生各种化学反应,包括:

取代反应: 氯原子可以使用合适的试剂被其他官能团取代。

氧化和还原反应: 该化合物可以在特定条件下进行氧化或还原,形成不同的衍生物。

常用试剂和条件:

取代反应: 如甲醇中的甲醇钠或碳酸钾等试剂。

氧化和还原反应: 过氧化氢等氧化剂或硼氢化钠等还原剂。

偶联反应: 钯催化剂和硼酸在碳酸钾等碱存在下的条件下.

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以产生各种取代的嘧啶,而偶联反应可以产生联芳基衍生物。

4. 科研应用

4,6-二氯-5-氟-2-(4-(三氟甲基)苯基)嘧啶具有多种科研应用:

化学: 用作合成更复杂有机分子的结构单元。

生物学: 研究其作为特定酶或生物途径抑制剂的潜力。

医学: 研究其潜在的治疗特性,包括抗癌和抗菌活性.

5. 作用机理

4,6-二氯-5-氟-2-(4-(三氟甲基)苯基)嘧啶的作用机理涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性并影响各种生物途径。例如,它可能通过靶向参与核苷酸代谢的特定酶来抑制 DNA 合成 .

类似化合物:

- 4,6-二氯-5-(三氟甲基)嘧啶

- 2,4-二氯-5-氟嘧啶

- 4,6-二氯-2-(三氟甲基)嘧啶

比较: 4,6-二氯-5-氟-2-(4-(三氟甲基)苯基)嘧啶是独特的,因为它同时存在氟和三氟甲基,这赋予了它独特的化学性质。与类似化合物相比,这些基团提高了该化合物的稳定性、亲脂性和潜在的生物活性 .

科学研究应用

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

作用机制

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .

相似化合物的比较

- 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4-Dichloro-5-fluoropyrimidine

- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Comparison: 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

属性

分子式 |

C11H4Cl2F4N2 |

|---|---|

分子量 |

311.06 g/mol |

IUPAC 名称 |

4,6-dichloro-5-fluoro-2-[4-(trifluoromethyl)phenyl]pyrimidine |

InChI |

InChI=1S/C11H4Cl2F4N2/c12-8-7(14)9(13)19-10(18-8)5-1-3-6(4-2-5)11(15,16)17/h1-4H |

InChI 键 |

MSXXZLYFRFJUQK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=N2)Cl)F)Cl)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)